molecular formula C9H21N3 B089528 1-Piperazineethanamine, N,N,4-trimethyl- CAS No. 104-19-8

1-Piperazineethanamine, N,N,4-trimethyl-

Cat. No. B089528
CAS RN: 104-19-8
M. Wt: 171.28 g/mol
InChI Key: XFLSMWXCZBIXLV-UHFFFAOYSA-N
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Patent
US04177173

Procedure details

1-methylimidazole; N-methyl-4-(2 dimethylaminoethyl)piperazine; N,N,N-tris (dimethylaminopropyl) synhexahydrotriazine; N (2-dimethylaminoethyl) morpholine; octadecyl dimethylamine; hexadecyldimethylamine and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN1C=CN=C1.CN1CCN(CCN(C)C)CC1.[CH3:19][N:20]([CH3:29])[CH2:21][CH2:22][N:23]1[CH2:28][CH2:27]OC[CH2:24]1.C(N(C)C)CCCCCCCCCCCCCCCCC.C(N(C)C)CCCCCCCCCCCCCCC>>[CH3:24][N:23]1[CH2:22][CH2:21][N:20]([CH3:29])[CH2:19][CH:28]1[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN1CCOCC1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C(CN(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.